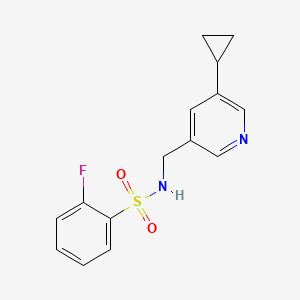![molecular formula C12H17NO3 B2791846 N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide CAS No. 2034512-02-0](/img/structure/B2791846.png)
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which can protect cells from oxidative stress and damage. It has also been found to exhibit anti-inflammatory properties, which can reduce inflammation and prevent tissue damage. Additionally, it has been found to exhibit antitumor activity by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide in lab experiments is its potential for drug development and biomedical research. It has shown promising results in various studies, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide. One potential direction is to investigate its potential for the treatment of other neurodegenerative diseases, such as Parkinson's disease. Another potential direction is to investigate its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the product.
Synthesemethoden
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide involves the reaction of oxolane-3-carboxylic acid with 2,5-dimethylfuran-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide has shown potential in various scientific research applications, including drug development and biomedical research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the formation of amyloid-beta plaques. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRAYBDHVVXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


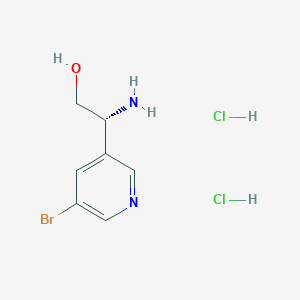
![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)

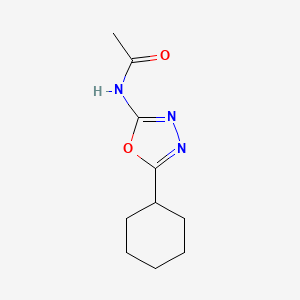
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2791773.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)
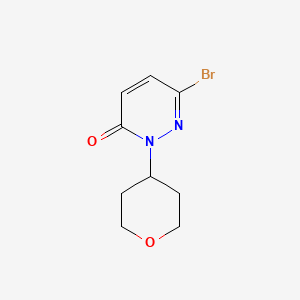
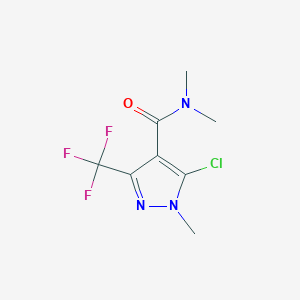
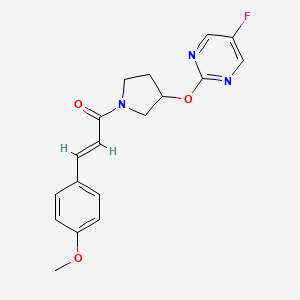
![4-(3-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2791779.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2791781.png)

